molecular formula C31H28F2N4O6 B12355803 N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide

Cat. No.: B12355803
M. Wt: 590.6 g/mol
InChI Key: XMXYUAWOQJPWBS-UHFFFAOYSA-N
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Description

“N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide” is a complex organic compound that features a quinoline moiety, fluorinated phenyl groups, and a diazinane ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide” would likely involve multiple steps, including:

    Formation of the Quinoline Moiety: This could be achieved through a Skraup synthesis or a Friedländer synthesis.

    Introduction of Fluorine Atoms: Fluorination reactions, such as electrophilic fluorination, could be used to introduce fluorine atoms into the phenyl rings.

    Formation of the Diazinane Ring: This could involve cyclization reactions using appropriate precursors.

    Coupling Reactions: The final compound could be assembled through coupling reactions, such as amide bond formation.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups on the quinoline ring.

    Reduction: Reduction reactions could target the carbonyl groups in the diazinane ring.

    Substitution: The fluorinated phenyl groups could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound could be a lead compound for developing new pharmaceuticals.

    Diagnostics: Potential use in diagnostic assays.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved could include signal transduction pathways, metabolic pathways, or others.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-chlorophenyl]-3-(4-chlorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide
  • N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-bromophenyl]-3-(4-bromophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide

Uniqueness

The presence of fluorine atoms in “N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide” could confer unique properties, such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to biological targets.

Properties

Molecular Formula

C31H28F2N4O6

Molecular Weight

590.6 g/mol

IUPAC Name

N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide

InChI

InChI=1S/C31H28F2N4O6/c1-17(2)36-16-22(30(39)37(31(36)40)20-8-5-18(32)6-9-20)29(38)35-19-7-10-26(23(33)13-19)43-25-11-12-34-24-15-28(42-4)27(41-3)14-21(24)25/h5-15,17,22H,16H2,1-4H3,(H,35,38)

InChI Key

XMXYUAWOQJPWBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(C(=O)N(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)F

Origin of Product

United States

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